Cas no 13663-23-5 (1-(4-Nitrophenyl)azepane)
1-(4-Nitrophenyl)azepane Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Nitrophenyl)azepane
- 1-(4-nitro-phenyl)-azepane
- (4-nitrophenyl)azaperhydroepine
- 1-(4-Nitro-phenyl)-hexahydro-azepin
- 1-(4-nitro-phenyl)-hexahydro-azepine
- 1-(4-Nitrophenyl)-perhydroazepin
- 1H-Azepine, hexahydro-1-(4-nitrophenyl)-
- 4-(hexamethyleneimino)-nitrobenzene
- AC1Q1ZEJ
- Hexahydro-1-(4-nitrophenyl)-1H-azepine
- Oprea1_332851
- SureCN85552
- Einecs 237-144-0
- N-(4'-Nitrophenyl)hexamethylenimine
- 1-(4-Nitrophenyl)hexahydro-1H-azepine
- SCHEMBL85552
- DTXSID9065574
- MFCD00156364
- AKOS001637089
- EN300-233434
- NS00024428
- 9Y-0803
- 13663-23-5
- CS-0215325
- STK895690
- WXAAQKMTSQDMII-UHFFFAOYSA-N
-
- MDL: MFCD00156364
- Inchi: 1S/C12H16N2O2/c15-14(16)12-7-5-11(6-8-12)13-9-3-1-2-4-10-13/h5-8H,1-4,9-10H2
- InChI Key: WXAAQKMTSQDMII-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)N1CCCCCC1)=O
Computed Properties
- Exact Mass: 220.12100
- Monoisotopic Mass: 220.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 49.1Ų
Experimental Properties
- PSA: 49.06000
- LogP: 3.56340
1-(4-Nitrophenyl)azepane Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Nitrophenyl)azepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019125020-5g |
1-(4-Nitrophenyl)azepane |
13663-23-5 | 97% | 5g |
291.00 USD | 2021-05-31 | |
| Alichem | A019125020-25g |
1-(4-Nitrophenyl)azepane |
13663-23-5 | 97% | 25g |
874.00 USD | 2021-05-31 | |
| Chemenu | CM299400-10g |
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13663-23-5 | 97% | 10g |
$319 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-EM666-100mg |
1-(4-Nitrophenyl)azepane |
13663-23-5 | 97% | 100mg |
¥204.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-EM666-250mg |
1-(4-Nitrophenyl)azepane |
13663-23-5 | 97% | 250mg |
¥354.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-EM666-50mg |
1-(4-Nitrophenyl)azepane |
13663-23-5 | 97% | 50mg |
¥103.0 | 2022-02-28 | |
| Chemenu | CM299400-10g |
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13663-23-5 | 97% | 10g |
$319 | 2023-02-18 | |
| eNovation Chemicals LLC | D770091-100mg |
1-(4-nitrophenyl)azepane |
13663-23-5 | 97% | 100mg |
$85 | 2024-06-07 | |
| eNovation Chemicals LLC | D770091-250mg |
1-(4-nitrophenyl)azepane |
13663-23-5 | 97% | 250mg |
$95 | 2024-06-07 | |
| eNovation Chemicals LLC | D770091-500mg |
1-(4-nitrophenyl)azepane |
13663-23-5 | 97% | 500mg |
$120 | 2024-06-07 |
1-(4-Nitrophenyl)azepane Suppliers
1-(4-Nitrophenyl)azepane Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-(4-Nitrophenyl)azepane
1-(4-Nitrophenyl)azepane: A Comprehensive Overview
1-(4-Nitrophenyl)azepane is a compound with the CAS number 13663-23-5, and it belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocyclic compounds. This compound has garnered attention in various fields, including organic chemistry, pharmacology, and materials science, due to its unique structural properties and potential applications. In this article, we will delve into the structure, synthesis, properties, and recent advancements related to 1-(4-Nitrophenyl)azepane, providing a comprehensive understanding of its significance in contemporary research.
The molecular structure of 1-(4-Nitrophenyl)azepane consists of a seven-membered azepane ring fused with a nitro-substituted phenyl group. The presence of the nitro group at the para position of the phenyl ring introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes 1-(4-Nitrophenyl)azepane an interesting candidate for exploring its reactivity in various chemical transformations. Recent studies have highlighted its role in catalytic processes, where its unique electronic configuration enhances the efficiency of certain reactions.
One of the key areas where 1-(4-Nitrophenyl)azepane has shown promise is in drug discovery. Researchers have investigated its potential as a scaffold for developing bioactive molecules. The compound's ability to form hydrogen bonds and its rigid structure make it an ideal candidate for targeting specific biological pathways. For instance, studies have demonstrated that derivatives of 1-(4-Nitrophenyl)azepane can modulate enzyme activity, suggesting their potential as therapeutic agents in treating various diseases.
In addition to its pharmacological applications, 1-(4-Nitrophenyl)azepane has also been explored in materials science. Its nitrogen-containing heterocyclic structure contributes to its thermal stability and mechanical strength, making it a viable option for developing advanced materials. Recent research has focused on incorporating this compound into polymer matrices to enhance their mechanical and thermal properties. Such applications highlight the versatility of 1-(4-Nitrophenyl)azepane across diverse scientific domains.
The synthesis of 1-(4-Nitrophenyl)azepane involves a multi-step process that typically begins with the preparation of the azepane ring followed by substitution reactions to introduce the nitrophenyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For example, the use of transition metal catalysts has significantly improved the yield and purity of 1-(4-Nitrophenyl)azepane, making it more accessible for large-scale applications.
From an environmental perspective, understanding the degradation pathways and ecological impact of 1-(4-Nitrophenyl)azepane is crucial for ensuring sustainable practices. Researchers have conducted studies on its biodegradation under various conditions, revealing that it undergoes microbial degradation under aerobic conditions. These findings are essential for assessing its environmental safety and guiding its responsible use in industrial applications.
In conclusion, 1-(4-Nitrophenyl)azepane (CAS No: 13663-23-5) is a versatile compound with a wide range of applications across multiple scientific disciplines. Its unique structural features, combined with recent advancements in synthesis and application techniques, position it as a valuable tool in modern research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, 1-(4-Nitrophenyl)azepane is poised to play an increasingly important role in advancing scientific innovation.
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